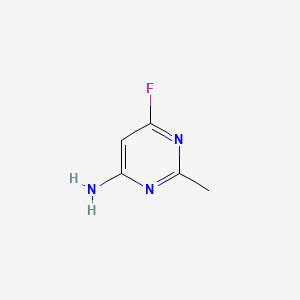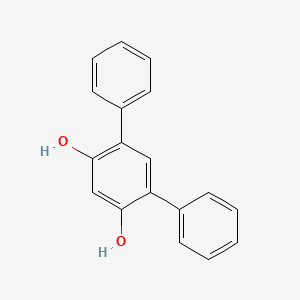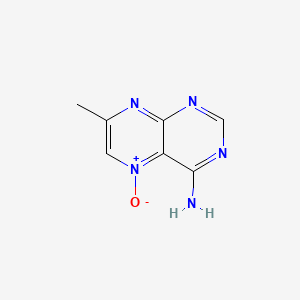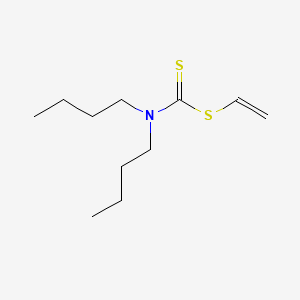
N,N-Di(butyl)dithiocarbamic acid vinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl N,N-dibutylcarbamodithioate is an organosulfur compound with the molecular formula C11H21NS2. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethenyl N,N-dibutylcarbamodithioate can be synthesized through the reaction of dibutylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
Reactants: Dibutylamine and carbon disulfide.
Base: Sodium hydroxide.
Reaction Conditions: The reaction is carried out at low temperatures, typically around 0°C to 25°C, to ensure the stability of the intermediate products.
Procedure: Dibutylamine is first treated with sodium hydroxide, followed by the addition of carbon disulfide.
Industrial Production Methods
In industrial settings, the production of N,N-Di(butyl)dithiocarbamic acid vinyl ester follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl N,N-dibutylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted carbamodithioates.
Applications De Recherche Scientifique
Ethenyl N,N-dibutylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of rubber accelerators, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Di(butyl)dithiocarbamic acid vinyl ester involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metal ions, which are crucial in various catalytic and biological processes. The compound’s ability to form disulfide bonds also plays a significant role in its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium diethyldithiocarbamate: Similar in structure but with ethyl groups instead of butyl groups.
Dimethyl-dithiocarbamate sodium salt: Contains methyl groups instead of butyl groups.
Diethyl-DTC sodium salt: Another dithiocarbamate with ethyl groups.
Uniqueness
Ethenyl N,N-dibutylcarbamodithioate is unique due to its specific alkyl chain length (butyl groups), which influences its solubility, reactivity, and biological activity. This makes it distinct from other dithiocarbamates and suitable for specialized applications .
Propriétés
Numéro CAS |
15351-45-8 |
|---|---|
Formule moléculaire |
C11H21NS2 |
Poids moléculaire |
231.416 |
Nom IUPAC |
ethenyl N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C11H21NS2/c1-4-7-9-12(10-8-5-2)11(13)14-6-3/h6H,3-5,7-10H2,1-2H3 |
Clé InChI |
GCBXVMSJVPXPHN-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=S)SC=C |
Synonymes |
N,N-Di(butyl)dithiocarbamic acid vinyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[chloro(phenyl)boranyl]-1,1-diphenylmethanimine](/img/structure/B579065.png)
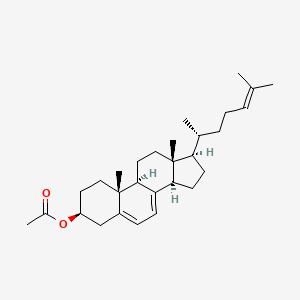
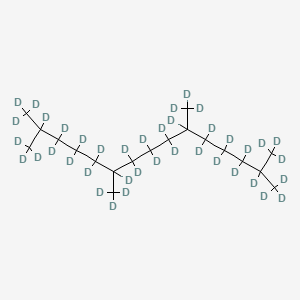
![dimethyl (2S)-2-[[(2S)-2-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579069.png)
![Cyclopenta[cd]fluoranthene](/img/structure/B579070.png)
![(Z)-1-cyclopropyl-N-[(Z)-1-cyclopropylethylideneamino]ethanimine](/img/structure/B579071.png)
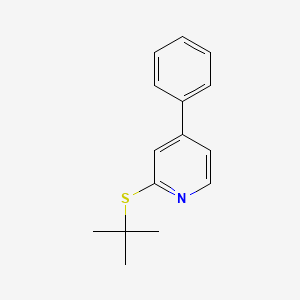
![3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid](/img/structure/B579074.png)
![2-[(1S,2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-5-(diaminomethylideneamino)-3,4,6-trihydroxycyclohexyl]guanidine](/img/structure/B579075.png)
